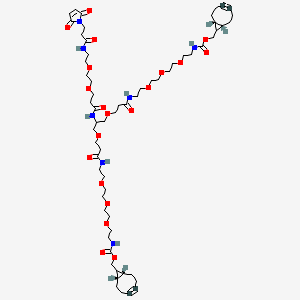
Dopamine D2 receptor agonist-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dopamine D2 receptor agonist-2 is a compound that specifically targets and activates dopamine D2 receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the modulation of neurotransmission in the brain. Dopamine D2 receptor agonists are primarily used in the treatment of neurological disorders such as Parkinson’s disease, schizophrenia, and prolactinomas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dopamine D2 receptor agonist-2 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include aromatic amines and halogenated compounds.
Formation of Intermediate: The aromatic amine undergoes a series of reactions, including halogenation and substitution, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization reactions to form the core structure of the dopamine D2 receptor agonist.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Large batch reactors are used to carry out the synthesis reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to remove impurities and obtain the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dopamine D2 receptor agonist-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Dopamine D2 receptor agonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of dopamine receptors and to develop new receptor ligands.
Biology: Employed in research to understand the role of dopamine D2 receptors in various physiological and pathological processes.
Medicine: Used in the development of therapeutic agents for the treatment of neurological disorders such as Parkinson’s disease, schizophrenia, and prolactinomas.
Industry: Applied in the pharmaceutical industry for the production of drugs targeting dopamine D2 receptors
Mecanismo De Acción
Dopamine D2 receptor agonist-2 exerts its effects by binding to and activating dopamine D2 receptors. These receptors are coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of neurotransmitter release and neuronal excitability. The activation of dopamine D2 receptors also influences various intracellular signaling pathways, including those involving calcium ions and potassium channels .
Comparación Con Compuestos Similares
Bromocriptine: A dopamine D2 receptor agonist used in the treatment of Parkinson’s disease and prolactinomas.
Cabergoline: Another dopamine D2 receptor agonist with similar applications.
Pramipexole: A non-ergoline dopamine D2 receptor agonist used in the treatment of Parkinson’s disease and restless legs syndrome
Uniqueness: Dopamine D2 receptor agonist-2 is unique in its specific binding affinity and selectivity for dopamine D2 receptors. It may have different pharmacokinetic properties and a distinct side effect profile compared to other dopamine D2 receptor agonists. This uniqueness makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C25H31Cl2N5OS |
|---|---|
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
3-amino-N-[5-[4-(2,3-dichlorophenyl)piperazin-1-yl]pentyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H31Cl2N5OS/c1-16-15-17(2)30-25-20(16)22(28)23(34-25)24(33)29-9-4-3-5-10-31-11-13-32(14-12-31)19-8-6-7-18(26)21(19)27/h6-8,15H,3-5,9-14,28H2,1-2H3,(H,29,33) |
Clave InChI |
YEDOJNFKHXVFHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


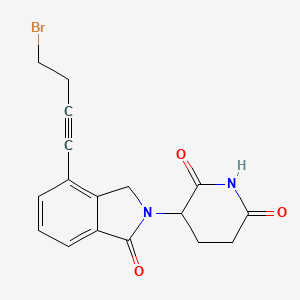

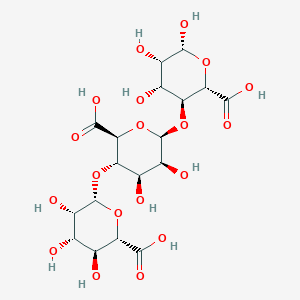
![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)


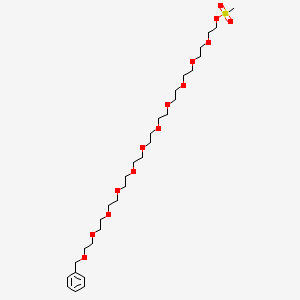

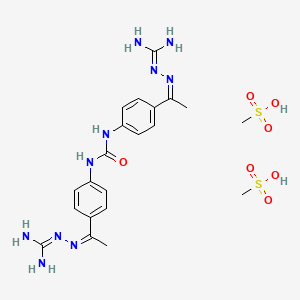

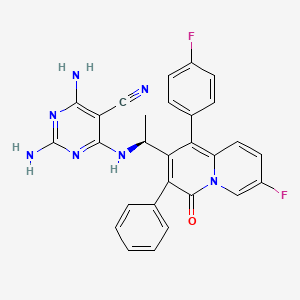
![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
